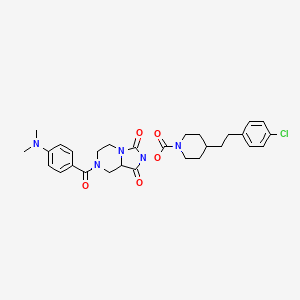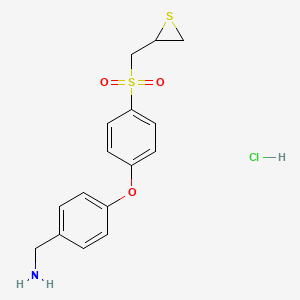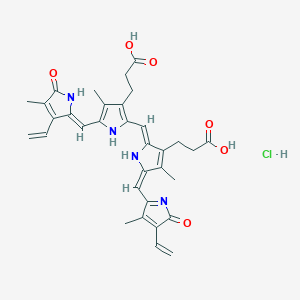
JJH260
Übersicht
Beschreibung
JJH260 ist eine chemische Verbindung, die für ihre inhibitorischen Wirkungen auf das Androgen-induzierte Gen 1 (AIG1) bekannt ist, ein Enzym, das Fettsäureester von Hydroxyfettsäuren (FAHFAs) hydrolysiert. Diese Verbindung hat in der wissenschaftlichen Forschung ein erhebliches Potenzial gezeigt, da sie in der Lage ist, bestimmte enzymatische Aktivitäten in verschiedenen Zelltypen zu hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Herstellung einer N-Hydroxy-Hydantoin-Carbamatsstruktur. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung von Carbamát- und Hydantoingruppen beinhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet. Der Produktionsprozess beinhaltet die Einhaltung hoher Reinheitsstandards und spezifischer Lagerbedingungen, um die Stabilität der Verbindung zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Inhibitionsreaktionen: This compound hemmt die Hydrolyse von Fettsäureestern von Hydroxyfettsäuren (FAHFAs) durch das gezielte Angreifen des AIG1-Enzyms
Bindungsreaktionen: Die Verbindung bindet an bestimmte Stellen am AIG1-Enzym und verhindert dessen normale enzymatische Aktivität
Häufige Reagenzien und Bedingungen
Reagenzien: Zu den gängigen Reagenzien, die bei Reaktionen mit this compound verwendet werden, gehören Dimethylsulfoxid (DMSO) zur Solubilisierung und verschiedene Puffer zur Aufrechterhaltung des pH-Werts
Bedingungen: Reaktionen finden in der Regel bei kontrollierten Temperaturen und pH-Werten statt, um die optimale Aktivität und Stabilität der Verbindung zu gewährleisten
Hauptprodukte
Das Hauptprodukt von Reaktionen mit this compound ist die inhibierte Form des AIG1-Enzyms, was zu einer reduzierten Hydrolyse von Fettsäureestern von Hydroxyfettsäuren führt .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als chemische Sonde verwendet, um die Inhibition von AIG1 und verwandten Enzymen zu untersuchen
Biologie: Wird in Zellstudien eingesetzt, um die Rolle von AIG1 bei der Hydrolyse von Fettsäureestern von Hydroxyfettsäuren zu verstehen
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten im Zusammenhang mit dem Fettsäurestoffwechsel untersucht
Industrie: Wird bei der Entwicklung neuer chemischer Inhibitoren und therapeutischer Mittel eingesetzt, die auf Stoffwechselwege abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der enzymatischen Aktivität von AIG1. Die Verbindung bindet an die aktive Stelle des Enzyms und verhindert die Hydrolyse von Fettsäureestern von Hydroxyfettsäuren. Diese Hemmung führt zu einer Verringerung des Abbaus dieser Ester und beeinflusst verschiedene Stoffwechselwege .
Wissenschaftliche Forschungsanwendungen
JJH260 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of AIG1 and related enzymes
Biology: Employed in cellular studies to understand the role of AIG1 in hydrolyzing fatty acid esters of hydroxy fatty acids
Medicine: Investigated for its potential therapeutic applications in diseases related to fatty acid metabolism
Industry: Utilized in the development of new chemical inhibitors and therapeutic agents targeting metabolic pathways
Wirkmechanismus
Target of Action
JJH260, also known as [7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate, is primarily an inhibitor of the enzyme Androgen-Induced Gene 1 (AIG1) . AIG1 is an enzyme that hydrolyzes fatty acid esters of hydroxy fatty acids (FAHFAs) .
Mode of Action
This compound inhibits the fluorophosphonate reactivity and fatty acid esters of hydroxy fatty acid (FAHFA) hydrolysis activity of AIG1 in HEK293T cells . The IC50 values for these inhibitions are 0.50 μM and 0.57 μM, respectively .
Biochemical Pathways
Given that it inhibits aig1, it can be inferred that it impacts the pathways involving the hydrolysis of fahfas .
Result of Action
The inhibition of AIG1 by this compound leads to a decrease in the hydrolysis of FAHFAs in HEK293T cells . This could potentially alter the levels of FAHFAs in these cells, impacting various cellular processes.
Biochemische Analyse
Biochemical Properties
JJH260 plays a significant role in biochemical reactions by inhibiting the fluorophosphonate reactivity and FAHFA hydrolysis activity of AIG1 in HEK293T cells . The compound interacts with enzymes such as AIG1 and ADTRP . These interactions are crucial for its function and are facilitated by its molecular structure .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the FAHFA hydrolase activity in LNCaP cells and human T-cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . It blocks the hydrolysis of 9-PAHSA, a specific FAHFA, with an IC50 value of 0.57 μM .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of FAHFAs . It interacts with enzymes such as AIG1 and ADTRP, which play a role in these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JJH260 involves the preparation of an N-hydroxy hydantoin carbamate structure. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of carbamate and hydantoin groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documentedThe production process involves maintaining high purity standards and specific storage conditions to ensure the compound’s stability .
Analyse Chemischer Reaktionen
Types of Reactions
JJH260 undergoes several types of chemical reactions, including:
Inhibition Reactions: This compound inhibits the hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFAs) by targeting the AIG1 enzyme
Binding Reactions: The compound binds to specific sites on the AIG1 enzyme, preventing its normal enzymatic activity
Common Reagents and Conditions
Reagents: Common reagents used in reactions involving this compound include dimethyl sulfoxide (DMSO) for solubilization and various buffers to maintain pH levels
Conditions: Reactions typically occur at controlled temperatures and pH levels to ensure optimal activity and stability of the compound
Major Products
The primary product of reactions involving this compound is the inhibited form of the AIG1 enzyme, which results in reduced hydrolysis of fatty acid esters of hydroxy fatty acids .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ABC34: Strukturell ähnlich wie JJH260, enthält die gleiche reaktive N-Hydroxy-Hydantoin-Carbamátgruppe.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen inhibitorischen Wirkung auf AIG1 einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle des Enzyms im Fettsäurestoffwechsel macht. Seine Fähigkeit, AIG1 selektiv zu hemmen, ohne andere Enzyme zu beeinflussen, unterscheidet es von ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISSJZZMOJQTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)
